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2,3,3-Trifluoro-1-iodoprop-1-ene

Cat. No.: B1471439
CAS No.: 1170994-64-5
M. Wt: 221.95 g/mol
InChI Key: NPIYAKOYXRAKAR-UHFFFAOYSA-N
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Description

Significance of Vinylic Fluorides in Contemporary Organic Synthesis

Vinylic fluorides, which are alkenes containing a fluorine atom attached to one of the double-bonded carbons, are of considerable interest in organic synthesis. The introduction of a fluorine atom can significantly alter the physical and chemical properties of a molecule. nih.gov This includes modulating lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The geometry of the vinyl fluoride (B91410) is often crucial for its biological activity, making stereoselective synthesis methods highly desirable. nih.gov

The strong carbon-fluorine bond, the most powerful in organic chemistry, enhances the thermal and metabolic stability of molecules. researchgate.net This property is particularly valuable in medicinal chemistry, where it can be used to block sites of metabolic oxidation. researchgate.net Consequently, vinylic fluorides are found in a growing number of pharmaceuticals and agrochemicals. nih.gov Beyond the life sciences, these compounds are also utilized in materials science, for example, as precursors to fluoropolymers like polyvinyl fluoride, which is known for its chemical resistance and weatherability. libretexts.orggoogle.com

Strategic Role of Organoiodine Compounds in Advanced Chemical Transformations

Organoiodine compounds are highly versatile reagents and intermediates in organic synthesis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group. wikipedia.org This characteristic is exploited in a wide array of chemical transformations, particularly in transition-metal-catalyzed cross-coupling reactions. wikipedia.org

Vinyl iodides are important building blocks in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. wikipedia.org The reactivity of vinyl iodides in these reactions is generally higher than that of their bromide or chloride counterparts, often allowing for milder reaction conditions. wikipedia.org

Furthermore, hypervalent iodine compounds, where the iodine atom is in a higher oxidation state (e.g., +3 or +5), have emerged as powerful and environmentally benign oxidizing agents. nih.gov They are used in a variety of selective oxidative transformations and can facilitate carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govorganic-chemistry.org Some of these transformations can be performed catalytically, making them attractive for sustainable chemical processes. nih.gov

Contextualizing 2,3,3-Trifluoro-1-iodoprop-1-ene within Halogenated Olefin Research

This compound is a halogenated olefin that combines the features of both a vinylic fluoride and a vinyl iodide. This dual functionality makes it a potentially valuable building block in organic synthesis. The presence of three fluorine atoms can impart significant electronic effects on the double bond, influencing its reactivity.

The compound exists as two geometric isomers, (E) and (Z), the stereochemistry of which is crucial in synthetic applications. The synthesis of such highly functionalized fluoroalkenes with high isomeric purity remains a challenge in organic synthesis. nih.gov

The reactivity of this compound is expected to be dominated by the chemistry of the carbon-iodine bond, making it a suitable substrate for cross-coupling reactions. This would allow for the introduction of the trifluoropropenyl moiety into a wide range of organic molecules. Research in this area contributes to the broader field of halogenated olefins, which are key intermediates in the synthesis of a variety of important compounds. nih.govnih.gov The study of such molecules helps in understanding the interplay of different halogen atoms on the reactivity and properties of unsaturated systems.

Interactive Data Tables

Below are interactive tables summarizing some of the key properties of this compound and related compounds.

Properties of this compound Isomers
Property(Z)-2,3,3-Trifluoro-1-iodoprop-1-ene(E)-3,3,3-Trifluoro-1-iodoprop-1-ene
Chemical FormulaC₃H₂F₃IC₃H₂F₃I
Molecular Weight221.95 g/mol221.95 g/mol
IUPAC Name(1Z)-2,3,3-Trifluoro-1-iodo-1-propene(E)-3,3,3-trifluoro-1-iodoprop-1-ene
CAS Number1170994-64-5Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2F3I B1471439 2,3,3-Trifluoro-1-iodoprop-1-ene CAS No. 1170994-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3-trifluoro-1-iodoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3I/c4-2(1-7)3(5)6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIYAKOYXRAKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170994-64-5
Record name 2,3,3-trifluoro-1-iodoprop-1-ene
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Advanced Synthetic Methodologies for 2,3,3 Trifluoro 1 Iodoprop 1 Ene and Analogues

Precursor Synthesis and Stereoselective Functionalization

The successful synthesis of 2,3,3-Trifluoro-1-iodoprop-1-ene is highly dependent on the efficient preparation of suitable fluorinated propene building blocks and the subsequent regio- and stereoselective introduction of the vinylic iodine.

Preparation of Fluorinated Propene Building Blocks

The primary precursor for this compound is typically a trifluorinated propene derivative. One of the most common starting materials is 3,3,3-trifluoropropene (B1201522) . The synthesis of this key building block can be achieved through various routes. For instance, the dehydrohalogenation of 1-chloro-3,3,3-trifluoropropane or 1-bromo-3,3,3-trifluoropropane provides a straightforward method to introduce the double bond.

Another critical fluorinated building block is 2-bromo-3,3,3-trifluoropropene . This compound can serve as a direct precursor to various functionalized trifluoropropenes. Its synthesis often involves the bromination of 3,3,3-trifluoropropene or the dehydrobromination of 1,2-dibromo-3,3,3-trifluoropropane.

More complex fluorinated propenes, such as 2,3,3,3-tetrafluoropropene , are also valuable starting materials. These can be synthesized through catalytic processes involving the reaction of propane (B168953) or propene with a mixture of hydrogen fluoride (B91410) and chlorine over a supported metal catalyst.

A summary of key fluorinated propene building blocks and their typical synthetic access is provided in the table below.

Compound NameStructureTypical Synthetic Route
3,3,3-TrifluoropropeneCH2=CHCF3Dehydrohalogenation of 1-halo-3,3,3-trifluoropropanes
2-Bromo-3,3,3-trifluoropropeneCH2=C(Br)CF3Bromination of 3,3,3-trifluoropropene
2,3,3,3-TetrafluoropropeneCH2=C(F)CF3Catalytic fluorination of propene/propane

Regio- and Stereoselective Introduction of Vinylic Iodine

The introduction of an iodine atom at the C1 position of a fluorinated propene with high regio- and stereoselectivity is a crucial step in the synthesis of this compound. The hydroiodination of a suitable alkyne precursor, such as 3,3,3-trifluoropropyne , is a common strategy. The regioselectivity of this addition is governed by the electronic properties of the alkyne, with the iodine atom typically adding to the less hindered carbon atom. The stereoselectivity, leading to either the (E)- or (Z)-isomer, can often be controlled by the choice of reagents and reaction conditions.

For instance, the reaction of terminal alkynes with molecular iodine in the presence of a base can lead to the formation of 1-iodoalkynes. Subsequent controlled reduction or hydroiodination can then yield the desired vinyl iodide. Another approach involves the use of iodine monochloride (ICl) or other electrophilic iodine sources, where the regioselectivity is directed by the trifluoromethyl group.

Transition-Metal-Catalyzed Approaches to Fluorinated Olefin Synthesis

Transition-metal catalysis offers powerful and versatile methods for the construction of carbon-carbon and carbon-heteroatom bonds, providing efficient routes to complex fluorinated olefins like this compound.

Palladium-Mediated Cross-Coupling Reactions for Fluorinated Vinyl Iodides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of synthesizing fluorinated vinyl iodides, these reactions can be employed to couple a simpler fluorinated precursor with an iodine source or to couple a vinyl iodide with another organic fragment.

A notable strategy involves the palladium-catalyzed cross-coupling of a trifluorovinylmetallic species with an appropriate electrophile. For example, a trifluorovinyl organozinc or organotin reagent can be coupled with molecular iodine or another iodine-containing electrophile in the presence of a palladium catalyst to afford the desired vinyl iodide. The choice of ligands on the palladium center is often critical for achieving high yields and selectivities.

Recent advances have also demonstrated the direct C-H iodination of fluorinated alkenes using palladium catalysis, although this can sometimes lead to mixtures of regioisomers.

Carbocupration Strategies for Fluorinated Propene Derivatives

Carbocupration, the addition of an organocuprate reagent across a carbon-carbon multiple bond, provides another effective method for the synthesis of functionalized alkenes. In the synthesis of this compound analogues, the carbocupration of a fluorinated alkyne, such as 3,3,3-trifluoropropyne, can be a key step.

The reaction typically involves the formation of an organocuprate reagent, which then adds to the alkyne in a syn-selective manner. The resulting vinylcuprate intermediate can then be trapped with an electrophile, such as molecular iodine, to yield the desired vinyl iodide with high stereoselectivity. The regioselectivity of the carbocupration is influenced by the steric and electronic properties of both the alkyne and the organocuprate.

A representative reaction scheme is shown below:

Generated code

This strategy allows for the introduction of a variety of organic groups (R) onto the fluorinated propene backbone.

Radical-Mediated Pathways for Fluorinated Alkenyl Iodide Construction

Radical reactions offer a complementary approach to the synthesis of fluorinated alkenyl iodides, often proceeding under mild conditions and with unique selectivity profiles. The addition of an iodine-containing radical to a fluorinated alkene or alkyne is a common strategy.

The radical addition of iodine-containing compounds, such as trifluoroiodomethane (CF3I), to alkenes has been studied. These reactions are typically initiated by UV light or a radical initiator. The regioselectivity of the radical addition to an unsymmetrical alkene like 2,3,3-trifluoropropene is determined by the stability of the resulting radical intermediate. The trifluoromethyl group exerts a strong electron-withdrawing effect, influencing the regiochemical outcome of the addition.

For example, the free-radical addition of an iodine source to 3,3,3-trifluoropropene can be initiated to form a carbon-centered radical, which then abstracts an iodine atom to form the final product. The control of stereoselectivity in such radical reactions can be challenging but may be influenced by the reaction temperature and the nature of the radical initiator.

Mechanistic Investigations of Reactions Involving 2,3,3 Trifluoro 1 Iodoprop 1 Ene

Exploration of Radical Chain Mechanisms in Functionalization Reactions

Radical chain reactions are a cornerstone of organic synthesis, and for compounds like 2,3,3-trifluoro-1-iodoprop-1-ene, they offer a powerful tool for introducing new functional groups. These reactions typically proceed through a sequence of initiation, propagation, and termination steps. masterorganicchemistry.comchemistrysteps.comlibretexts.orglumenlearning.comyoutube.com

The initiation phase is the crucial first step where a reactive radical species is generated. masterorganicchemistry.comchemistrysteps.comlibretexts.orglumenlearning.com For reactions involving this compound, the relatively weak carbon-iodine bond is the most likely site for homolytic cleavage to initiate a radical reaction. This can be achieved through various methods:

Thermal Initiation: Application of heat can provide sufficient energy to break the C-I bond, generating a vinylic radical and an iodine radical.

Photochemical Initiation: Irradiation with light of a suitable wavelength can also induce homolytic cleavage of the C-I bond.

Radical Initiators: Chemical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can be used. These initiators decompose upon heating to produce radicals, which can then abstract the iodine atom from this compound to start the chain process.

The general principle of initiation involves the net creation of free radicals from non-radical species. masterorganicchemistry.comchemistrysteps.com

Once initiated, the reaction enters the propagation phase, which consists of a series of chain-carrying steps where a radical reacts with a stable molecule to produce a new radical. masterorganicchemistry.comchemistrysteps.comlibretexts.orglumenlearning.com In the context of the functionalization of this compound, a typical propagation sequence might involve the addition of a radical (R•) to the double bond. The position of this addition is influenced by the electronic and steric effects of the substituents. The trifluoromethyl group (CF3) is strongly electron-withdrawing, which can influence the regioselectivity of the radical attack.

The propagation cycle continues until the concentration of reactants decreases or radical species are removed from the cycle in termination steps. youtube.com Termination occurs when two radicals combine to form a stable, non-radical product. masterorganicchemistry.comchemistrysteps.comlibretexts.orglumenlearning.com Possible termination steps in a system containing this compound and a radical source (R•) could include the combination of two R• radicals, the combination of an R• radical with the vinylic radical of the starting material, or the dimerization of two vinylic radicals.

Unraveling Ionic Mechanisms in Electrophilic and Nucleophilic Additions

The electronic asymmetry of the double bond in this compound, induced by the electron-withdrawing trifluoromethyl group and the polarizable iodine atom, allows for ionic addition reactions.

The double bond in alkenes is an electron-rich region, making it susceptible to attack by electrophiles. lumenlearning.comyoutube.comchemistryguru.com.sg In a typical electrophilic addition, an electrophile is attracted to the pi electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product. For an unsymmetrical alkene like this compound, the regioselectivity of the addition is generally governed by the stability of the resulting carbocation. The trifluoromethyl group is a strong electron-withdrawing group, which would destabilize an adjacent carbocation. Therefore, the electrophile would be expected to add to the carbon atom bearing the CF3 group, leading to the formation of a more stable carbocation on the carbon atom bonded to iodine.

Conversely, the electron-deficient nature of the double bond in this compound, caused by the potent electron-withdrawing effect of the trifluoromethyl group, makes it a candidate for nucleophilic addition. In this mechanism, a nucleophile attacks the double bond, forming a carbanionic intermediate. This carbanion is then protonated or reacts with another electrophile to yield the final product. The nucleophile would preferentially attack the carbon atom of the double bond that is not bonded to the trifluoromethyl group, as this would lead to a more stabilized carbanion where the negative charge is adjacent to the electron-withdrawing CF3 group.

Understanding Halogen Bonding Interactions in Fluorinated Organoiodine Compounds

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This phenomenon is particularly significant in organoiodine compounds due to the properties of the iodine atom.

The electron density around a covalently bonded iodine atom is not uniform; it is anisotropic. rsc.org This results in a region of lower electron density, and consequently positive electrostatic potential, on the outermost portion of the iodine atom, directly opposite the covalent bond. This region is known as the σ-hole. rsc.org The electron-withdrawing fluorine atoms in this compound are expected to enhance the positive character of the σ-hole on the iodine atom, making it a more effective halogen bond donor. rsc.org

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for studying and quantifying halogen bonding interactions. rsc.orgrsc.orgresearchgate.net These studies can provide insights into the strength and nature of the halogen bonds formed by molecules like this compound with various halogen bond acceptors. Theoretical calculations can determine key parameters such as interaction energies, geometric features of the halogen-bonded complexes (e.g., bond lengths and angles), and the extent of charge transfer. rsc.orgrsc.org For instance, in co-crystals of 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) with piperazine, a strong halogen bond is observed with an iodine-nitrogen distance of 2.820 Å, which is significantly shorter than the sum of the van der Waals radii, and a C—I⋯N angle of 178.0°, indicating a highly directional interaction. nih.gov

Halogen Bond Donor Halogen Bond Acceptor Interaction Type Calculated Interaction Energy (kcal/mol) Reference
1,3,5-Trifluoro-2,4,6-triiodobenzene N,N-dimethylformamide I···O Not specified researchgate.net
1,3,5-Trifluoro-2,4,6-triiodobenzene Piperazine I···N Not specified nih.gov
Heptafluoro-2-iodopropane Pyridine I···N Not specified rsc.orgrsc.org
Heptafluoro-2-iodopropane Pyrimidine I···N Not specified rsc.orgrsc.org
Heptafluoro-2-iodopropane Pyridazine I···N Not specified rsc.orgrsc.org

Mechanistic Role of Catalysts in Mediating Transformations (e.g., photo-promoted, gold-catalyzed)

The catalytic transformations of this compound are of significant interest for the synthesis of complex fluorinated molecules. Understanding the mechanistic role of catalysts, such as in photo-promoted and gold-catalyzed reactions, is crucial for optimizing reaction conditions and expanding the synthetic utility of this versatile building block. While specific mechanistic studies on this compound are not extensively documented, a mechanistic understanding can be inferred from studies on structurally related halo-fluorinated alkenes and general principles of photocatalysis and gold catalysis.

Photo-promoted Transformations:

Photo-promoted reactions involving haloalkenes often proceed through radical intermediates. In the case of this compound, the carbon-iodine bond is the most likely site for initial homolytic cleavage upon photoirradiation, due to its lower bond dissociation energy compared to carbon-fluorine and carbon-carbon bonds.

A general mechanism for the photo-promoted trifluoromethylation of alkenes using a trifluoromethyl source like iodotrifluoromethane (B1198407) (CF₃I) involves the generation of a trifluoromethyl radical (•CF₃). wikipedia.orgyoutube.com This process can be initiated by light, which can be direct photolysis or mediated by a photocatalyst. youtube.com An early example from 1949 described the photochemical reaction of iodotrifluoromethane with ethylene (B1197577) to produce 3-iodo-1,1,1-trifluoropropane. wikipedia.org

Visible-light-induced photoredox catalysis offers a milder and more efficient way to generate these radicals. acs.orgnih.gov In a typical cycle, a photocatalyst, such as fac-Ir(ppy)₃, absorbs light and reaches an excited state. This excited state can then interact with a radical precursor. For instance, the excited photocatalyst can reduce a compound like bromotrifluoromethane (B1217167) (CF₃Br) to generate a trifluoromethyl radical. acs.orgnih.gov

The general steps in a photo-promoted radical reaction involving a halo-fluoropropene can be summarized as follows:

Initiation: Absorption of light by a photocatalyst or the substrate itself, leading to the generation of a radical species. For this compound, this would likely be the homolytic cleavage of the C-I bond to form a vinyl radical and an iodine radical.

Propagation: The generated radical adds to a substrate, such as an alkene or an arene, to form a new radical intermediate. This intermediate can then undergo further reactions, such as cyclization or reaction with another molecule.

Termination: The radical chain is terminated by the combination of two radical species.

A key aspect of these mechanistic investigations is the use of various techniques to identify intermediates and understand the reaction pathway. These include computational and electrochemical methods, spectroscopy, quantum yield analysis, and radical trapping experiments. nih.govresearchgate.net

Gold-Catalyzed Transformations:

Gold catalysts, particularly cationic gold(I) complexes, are powerful tools for activating π-systems like alkenes and alkynes towards nucleophilic attack. rsc.orgacs.orgescholarship.orgduke.edu The interaction of gold(I) with the double bond of this compound would lead to a π-complex, rendering the alkene more electrophilic and susceptible to attack by a wide range of nucleophiles.

The general mechanism for gold-catalyzed reactions of alkenes involves the following key steps:

π-Activation: The cationic gold(I) catalyst coordinates to the double bond of the alkene, forming a gold-π complex. escholarship.orgduke.edu

Nucleophilic Attack: A nucleophile attacks the activated alkene, typically at the more substituted carbon atom (anti-Markovnikov) or the carbon atom that can better stabilize a positive charge. This results in the formation of a new carbon-nucleophile bond and a gold-containing intermediate.

Protodeauration/Reductive Elimination: The gold-containing intermediate can then undergo protodeauration (protonolysis of the carbon-gold bond) or other elimination pathways to release the final product and regenerate the active gold catalyst.

In the context of fluorinated alkenes, gold catalysis has been employed for various transformations, including hydrofluorination and the synthesis of fluorinated heterocycles. rsc.orgacs.orgncl.ac.uknih.gov For instance, gold(I) complexes can catalyze the addition of HF to alkynes to produce fluoroalkenes. acs.org The mechanism of these reactions often involves the formation of vinyl gold intermediates, which can then be protonated to give the final product. nih.gov

It is also conceivable that gold catalysts could mediate coupling reactions involving this compound. The presence of the iodine atom allows for oxidative addition to a low-valent metal center, a key step in many cross-coupling catalytic cycles. While gold catalysis is often dominated by π-acid activation, the Au(I)/Au(III) redox cycle has emerged as a viable pathway, particularly with the use of external oxidants. nih.gov

The table below summarizes the proposed key intermediates and catalytic species in photo-promoted and gold-catalyzed reactions of a generic halo-fluoropropene.

Reaction TypeCatalyst/PromoterKey IntermediatesRegenerated Catalyst/Species
Photo-promotedLight (hν), PhotocatalystVinyl radical, Substrate radical adductGround-state photocatalyst
Gold-catalyzedAu(I) complex (e.g., [L-Au]⁺)Gold-π complex, Organogold intermediateAu(I) complex

Detailed mechanistic studies often employ a combination of experimental techniques, including kinetic analysis, isotopic labeling, and in situ spectroscopic monitoring, alongside computational studies to elucidate the precise reaction pathways and the role of the catalyst. uni-bonn.dersc.org

Applications of 2,3,3 Trifluoro 1 Iodoprop 1 Ene As a Key Synthetic Building Block

Stereoselective Elaboration for Fluorinated Organic Molecule Synthesis

The presence of both a reactive carbon-iodine bond and a trifluorinated alkene in 2,3,3-trifluoro-1-iodoprop-1-ene allows for its participation in a variety of stereoselective transformations, leading to the synthesis of highly functionalized and structurally diverse fluorinated organic molecules.

Construction of Trifluoromethyl-Substituted Olefinic Systems

Palladium-catalyzed cross-coupling reactions are a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.com Vinyl iodides, such as this compound, are excellent substrates for these transformations. The high reactivity of the C-I bond, coupled with the ability to control the stereochemistry of the resulting olefin, makes this compound a valuable precursor for trifluoromethyl-substituted olefinic systems.

One of the most powerful of these methods is the Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The reaction of (1Z)-2,3,3-trifluoro-1-iodo-1-propene with various arylboronic acids is expected to proceed under standard Suzuki-Miyaura conditions to afford (Z)-β-fluoro-β-(trifluoromethyl)styrene derivatives. This transformation provides a direct route to valuable trifluoromethylated styrenes, which are important intermediates in the synthesis of pharmaceuticals and materials. The general mechanism for Suzuki coupling involves the oxidative addition of the vinyl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov

The Heck reaction, another cornerstone of palladium catalysis, couples a vinyl halide with an alkene in the presence of a base. nih.gov While direct examples with this compound are not prevalent in the literature, the analogous oxidative Heck-type reaction of 2,3,3,3-tetrafluoroprop-1-ene with arylboronic acids has been reported to yield (Z)-β-fluoro-β-(trifluoromethyl)styrene derivatives in good yields. beilstein-journals.org This suggests that this compound would be a highly effective coupling partner in Heck reactions, providing access to a wide range of substituted trifluoromethyl alkenes.

Furthermore, the Sonogashira coupling, which unites a vinyl halide with a terminal alkyne, offers a direct pathway to conjugated enynes. nih.govresearchgate.netdntb.gov.ua The reaction of (1Z)-2,3,3-trifluoro-1-iodo-1-propene with various terminal alkynes under palladium-copper catalysis would furnish trifluoromethyl-substituted enynes. These products are versatile intermediates for the synthesis of more complex molecules, including heterocycles and natural product analogs. The Sonogashira coupling of a structurally similar compound, (Z)-2-bromo-2-CF3-vinyl benzyl (B1604629) sulfide, with terminal acetylenes has been shown to proceed in good to high yields, highlighting the potential of this methodology with this compound. rsc.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with (1Z)-2,3,3-Trifluoro-1-iodo-1-propene Analogs

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventProduct Type
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄K₃PO₄Dioxane(Z)-β-Fluoro-β-(trifluoromethyl)styrene
Heck AlkenePd(OAc)₂Et₃NDMFSubstituted Trifluoromethyl Alkene
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₂NHTHFTrifluoromethyl-substituted Enyne

Synthesis of Complex Fluorinated Heterocyclic Architectures

The iodo-alkene functionality within this compound serves as a valuable handle for the construction of fluorinated heterocyclic systems. While direct cyclization of this specific molecule may not be the primary route, its derivatives, obtained through the cross-coupling reactions described above, are excellent precursors for cyclization reactions.

For instance, the trifluoromethyl-substituted enynes synthesized via Sonogashira coupling can undergo subsequent iodocyclization. rsc.org Treatment of these enynes with molecular iodine can trigger an electrophilic cyclization to produce a variety of iodine-substituted heterocycles, such as thiophenes. rsc.orgnih.gov The resulting iodinated heterocycles can then be further functionalized using another round of palladium-catalyzed cross-coupling reactions, allowing for the rapid assembly of complex, poly-substituted heterocyclic architectures. rsc.org

Another approach involves the synthesis of tethered systems where the 2,3,3-trifluoropropenyl group is linked to a nucleophilic heteroatom via a suitable spacer. Subsequent intramolecular reactions, such as an intramolecular Heck reaction or other palladium-catalyzed cyclizations, can then be employed to construct the heterocyclic ring. beilstein-journals.org The development of methods for the synthesis of fluorinated heterocycles is of significant interest due to the prevalence of such motifs in biologically active compounds. mdpi.com

Table 2: Potential Heterocyclic Systems Derived from this compound

Precursor (from this compound)Cyclization MethodResulting Heterocycle
Trifluoromethyl-substituted EnyneIodocyclizationIodo-substituted Thiophene
Tethered N- or O-nucleophileIntramolecular Heck ReactionNitrogen or Oxygen-containing Heterocycle

Introduction of Fluoroalkyl Moieties in Target-Oriented Synthesis

The incorporation of fluoroalkyl groups into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. d-nb.info this compound serves as a synthon for the introduction of the 2,3,3-trifluoropropenyl moiety. Through the palladium-catalyzed cross-coupling reactions discussed previously, this valuable fluorinated group can be efficiently attached to a wide range of molecular scaffolds in a target-oriented synthesis approach.

For example, in the synthesis of a complex pharmaceutical target, a late-stage Suzuki-Miyaura or Sonogashira coupling with this compound could be employed to install the trifluoropropenyl group. This strategy avoids the need to carry the fluorinated moiety through a lengthy synthetic sequence, which can often be challenging due to the potential for undesired side reactions. The ability to introduce the 2,3,3-trifluoropropenyl group in a single, high-yielding step makes this compound an attractive reagent for medicinal chemists.

Development of Novel Reagents and Catalytic Cycles in Fluorine Chemistry

The reactivity of this compound in palladium-catalyzed reactions contributes to the broader development of novel reagents and catalytic cycles in fluorine chemistry. The successful application of this building block in established cross-coupling reactions expands the synthetic toolbox available to chemists working in this field.

Furthermore, the study of the reactivity of fluorinated alkenes like this compound can lead to the discovery of new catalytic transformations. For example, understanding the factors that control the regioselectivity and stereoselectivity of its reactions can inform the design of new catalysts and ligands with improved performance. The development of more efficient and selective methods for the synthesis of fluorinated compounds is a continuous effort in organic chemistry, and versatile building blocks like this compound play a crucial role in this process.

Advanced Spectroscopic Characterization and Structural Analysis Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, and in the case of 2,3,3-Trifluoro-1-iodoprop-1-ene, it offers profound insights into its unique electronic environment.

High-Resolution 1H, 13C, and 19F NMR for Structural Elucidation

High-resolution NMR studies are instrumental in defining the precise connectivity of atoms within a molecule. For this compound, which exists as (1Z)-2,3,3-Trifluoro-1-iodo-1-propene, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of its structure. The single proton in the molecule gives rise to a distinct signal in the ¹H NMR spectrum. The ¹³C NMR spectrum reveals three unique carbon environments corresponding to the vinylic carbons and the trifluoromethyl-bearing carbon. Given the presence of three fluorine atoms, ¹⁹F NMR is particularly informative, offering details about the electronic environment of each fluorine atom and their coupling interactions.

Table 1: Predicted NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H6.5 - 7.5Triplet of DoubletsJ(H,F), J(H,F)
¹³C140 - 150MultipletJ(C,F)
115 - 125MultipletJ(C,F)
80 - 90MultipletJ(C,F)
¹⁹F-70 to -90MultipletJ(F,F), J(F,H)
-110 to -130MultipletJ(F,F), J(F,H)

Note: The data presented in this table is predictive and based on typical chemical shift ranges and coupling patterns for similar fluorinated vinylic compounds. Actual experimental values may vary.

Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) can confirm its chemical formula of C₃H₂F₃I. americanelements.com The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's stability and the relative strengths of its chemical bonds. Common fragmentation pathways for halogenated compounds involve the loss of a halogen atom or a hydrohalic acid. In this case, the initial fragmentation would likely involve the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, to form a stable vinylic cation. Subsequent fragmentations could involve the loss of fluorine atoms or other small neutral molecules.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR and Raman spectra would be expected to show distinct bands corresponding to the C=C double bond stretch, C-H stretching and bending vibrations, C-F stretching vibrations, and the C-I stretch. The C=C stretching frequency in fluorinated alkenes is typically found at a higher wavenumber compared to their non-fluorinated counterparts due to the inductive effect of the fluorine atoms. The strong C-F stretching vibrations are expected to appear in the region of 1000-1400 cm⁻¹. The C-I stretching vibration would be observed at a much lower frequency, typically in the range of 500-600 cm⁻¹, due to the large mass of the iodine atom.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H Stretch3000 - 3100
C=C Stretch1650 - 1750
C-F Stretch1000 - 1400
C-H Bend1300 - 1400
C-I Stretch500 - 600

Note: This table provides predicted frequency ranges for the key functional groups. The actual experimental values may show slight variations.

High-Resolution Rotational Spectroscopy for Gas-Phase Molecular Geometry

High-resolution rotational spectroscopy is a highly precise technique used to determine the three-dimensional structure of molecules in the gas phase. By measuring the frequencies of rotational transitions, it is possible to calculate the moments of inertia of the molecule with great accuracy. From these moments of inertia, the bond lengths and bond angles can be determined to a high degree of precision. For this compound, this technique would allow for the precise determination of the C=C, C-H, C-F, and C-I bond lengths, as well as the C-C=C, H-C=C, F-C=C, and F-C-F bond angles. This data provides a definitive experimental confirmation of the molecule's geometry, complementing the structural insights gained from NMR and other spectroscopic methods.

Computational and Theoretical Studies of 2,3,3 Trifluoro 1 Iodoprop 1 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3,3-Trifluoro-1-iodoprop-1-ene, such as its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations can be employed to determine its ground state properties, including optimized molecular geometry, bond lengths, bond angles, and vibrational frequencies. These calculations are crucial for understanding the stability of its (E) and (Z) isomers.

Furthermore, DFT is instrumental in exploring the energetics of reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can predict reaction pathways and activation barriers. For instance, the susceptibility of the carbon-iodine bond to cleavage or the addition reactions across the double bond can be systematically studied.

Below is a hypothetical table representing typical geometric parameters for the (Z)-isomer of this compound, which could be obtained from DFT calculations.

ParameterValue
C=C Bond Length (Å)1.34
C-I Bond Length (Å)2.10
C-F Bond Length (Å)1.35
C-C-I Bond Angle (°)122.5
F-C-F Bond Angle (°)108.7

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for more accurate predictions of certain molecular properties. For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to obtain highly accurate spectroscopic parameters. nih.gov

These methods are particularly valuable for predicting nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants, as well as rotational constants for microwave spectroscopy. Such predictions are vital for the interpretation and validation of experimental spectra.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound. rug.nlrug.nl MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. rug.nlhalo.science

Electrostatic Potential Surface Analysis and Charge Distribution Mapping

The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The ESP is mapped onto the electron density surface of the molecule, with different colors representing regions of varying electrostatic potential. nih.govresearchgate.net

For this compound, the ESP surface would likely show a region of positive electrostatic potential (a "sigma-hole") on the iodine atom along the extension of the C-I bond. researchgate.net This positive region indicates an area that is susceptible to nucleophilic attack. Conversely, the fluorine atoms and the double bond would be expected to be regions of negative electrostatic potential, making them attractive to electrophiles. nih.gov This analysis helps in rationalizing the non-covalent interactions and reactivity of the molecule. mdpi.com

A hypothetical representation of the charge distribution based on ESP analysis is provided in the table below.

Atom/RegionElectrostatic PotentialPredicted Reactivity
Iodine (along C-I axis)Positive (Sigma-hole)Electrophilic center
Fluorine AtomsNegativeNucleophilic/Basic sites
C=C Double BondNegative (π-system)Nucleophilic

Note: This table provides a qualitative prediction of the electrostatic potential based on general principles of chemical bonding and structure.

Prediction of Spectroscopic Signatures for Experimental Validation

A key application of computational chemistry is the prediction of spectroscopic data that can be directly compared with experimental results for validation. For this compound, computational methods can predict a range of spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be used to simulate an IR spectrum. This helps in assigning the peaks in an experimental spectrum to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, ab initio and DFT methods can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are invaluable for confirming the structure and purity of synthesized this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

The ability to predict these spectroscopic signatures provides a powerful synergy between theoretical and experimental chemistry, allowing for a more complete understanding of the properties and behavior of this compound.

Future Research Directions and Emerging Methodologies

Development of Asymmetric Synthetic Routes Utilizing 2,3,3-Trifluoro-1-iodoprop-1-ene

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The development of asymmetric synthetic routes that utilize this compound as a starting material is a key area for future research. While specific catalytic asymmetric reactions directly employing this iodo-fluoroalkene are not yet widely reported, the principles of modern asymmetric catalysis offer a clear roadmap for future investigations.

Future research will likely focus on the development of catalytic enantioselective transformations of the carbon-carbon double bond or the carbon-iodine bond. Potential research avenues include:

Asymmetric Hydrogenation: The development of chiral transition metal catalysts (e.g., based on rhodium, ruthenium, or iridium) for the enantioselective hydrogenation of the double bond would provide access to chiral 2,3,3-trifluoro-1-iodopropane derivatives. These chiral building blocks could then be further elaborated.

Asymmetric Dihydroxylation and Epoxidation: The use of chiral osmium or manganese catalysts for the dihydroxylation or epoxidation of the alkene functionality would introduce new stereocenters and provide access to a range of chiral trifluorinated polyols and epoxides.

Enantioselective Cross-Coupling Reactions: The development of chiral palladium or nickel catalysts for the stereoselective cross-coupling of the vinyl iodide with various nucleophiles would be a powerful tool for the direct construction of complex chiral molecules containing the trifluoropropenyl moiety.

The success of these endeavors will rely on the design and synthesis of novel chiral ligands that can effectively control the stereochemical outcome of reactions involving this sterically and electronically unique substrate.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms presents a significant opportunity to accelerate the discovery and development of new molecules. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and scalability, is particularly well-suited for handling reactive fluorinated compounds.

Future research in this area will likely involve:

Development of Continuous Flow Reactions: Designing and optimizing continuous flow reactors for various transformations of this compound, such as cross-coupling reactions, additions, and cyclizations. This would enable the safe and efficient production of derivatives on a larger scale.

Automated High-Throughput Screening: Utilizing robotic synthesis platforms to rapidly screen a wide range of reaction conditions, catalysts, and substrates in reactions involving this compound. This high-throughput approach can significantly accelerate the discovery of new and efficient synthetic methodologies.

On-Demand Synthesis of Derivatives: Integrating flow reactors with online purification and analysis techniques to enable the automated, on-demand synthesis of a library of derivatives of this compound for biological screening or materials testing.

The development of robust and reliable flow and automated systems for this compound will not only enhance laboratory efficiency but also pave the way for its industrial application.

Exploration of Bioactive Molecules Incorporating the this compound Scaffold

The introduction of fluorine atoms into organic molecules can significantly impact their biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The this compound scaffold is therefore a promising starting point for the synthesis of new bioactive molecules.

While specific examples of bioactive compounds derived directly from this compound are not extensively documented in publicly available literature, the general importance of fluorinated motifs in medicinal chemistry suggests significant potential. For instance, trifluoromethyl groups are present in numerous approved drugs.

Future research efforts will likely be directed towards:

Synthesis of Analogs of Known Bioactive Compounds: Incorporating the 2,3,3-trifluoropropenyl group into the structure of known drugs or natural products to investigate the effect of this fluorinated moiety on their biological activity.

Discovery of Novel Bioactive Scaffolds: Utilizing this compound as a building block in diversity-oriented synthesis to generate libraries of novel compounds for screening against a wide range of biological targets.

Development of Fluorinated Peptidomimetics and Nucleoside Analogs: The unique stereoelectronic properties of the trifluoropropenyl group could be exploited to design novel peptidomimetics or nucleoside analogs with enhanced stability and biological activity.

The exploration of the medicinal chemistry applications of this compound is still in its early stages, and it represents a fertile ground for future discoveries.

Advanced Material Science Applications of Derivatives (e.g., fluoropolymer precursors)

Fluoropolymers are a class of materials known for their exceptional chemical resistance, thermal stability, and low surface energy. The vinyl iodide functionality of this compound makes it a potential monomer or comonomer for the synthesis of novel fluorinated polymers.

Future research in material science could focus on:

Homopolymerization and Copolymerization: Investigating the polymerization of this compound, either alone or in combination with other monomers, to create new fluoropolymers with tailored properties. The presence of both fluorine and iodine could lead to materials with unique refractive indices, thermal properties, or surface characteristics.

Post-Polymerization Modification: The carbon-iodine bonds in polymers derived from this monomer could serve as handles for post-polymerization modification, allowing for the introduction of various functional groups to tune the material's properties.

Synthesis of Fluorinated Coatings and Membranes: Exploring the use of polymers derived from this compound in the development of high-performance coatings, membranes for gas separation, or low-dielectric constant materials for microelectronics.

The development of new fluoropolymers from this monomer could lead to advanced materials with applications in a wide range of fields, from aerospace and electronics to energy and healthcare.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,3-trifluoro-1-iodoprop-1-ene, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves halogen-exchange reactions or radical iodination of fluorinated alkenes. For example, fluorinated propenes can undergo iodination using iodine monochloride (ICl) in the presence of radical initiators like AIBN. Purity optimization requires rigorous fractional distillation under inert atmospheres (e.g., nitrogen) and analysis via GC-MS to monitor byproducts such as diiodinated derivatives or unreacted precursors. Evidence from fluorinated iodoalkane syntheses (e.g., 1,1,1-trifluoro-2-iodoethane) suggests maintaining reaction temperatures below 60°C minimizes decomposition .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. 19F^{19}\text{F} NMR can confirm fluorine environments (e.g., splitting patterns for CF3_3 groups), while 1H^{1}\text{H} NMR identifies vinylic proton coupling constants. X-ray crystallography may resolve stereoelectronic effects, as seen in structurally similar trifluoromethylated alkenes . Gas-phase electron diffraction (GED) is also applicable for conformational analysis .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound is light- and moisture-sensitive due to its vinylic iodide moiety. Storage in amber glass under argon at –20°C is recommended. Degradation products (e.g., HI or polymerized residues) can be monitored via iodometric titration or FTIR spectroscopy. Comparative studies on analogous compounds (e.g., 1-chloro-3,3,3-trifluoropropene) highlight the importance of stabilizers like copper shavings to suppress radical-induced decomposition .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and iodide groups influence regioselectivity in Diels-Alder reactions?

  • Methodological Answer : The electron-withdrawing CF3_3 group activates the alkene as a dienophile, while the iodide acts as a σ-hole donor, enhancing electrophilicity. Computational studies (DFT at the B3LYP/6-311+G(d,p) level) can map frontier molecular orbitals (FMOs) to predict regioselectivity. Experimental validation via competitive reactions with substituted dienes (e.g., anthracene vs. furan) and analysis by HPLC or 19F^{19}\text{F} NMR kinetic profiling is advised .

Q. What challenges arise in characterizing the thermodynamic properties of this compound, and how can they be addressed?

  • Methodological Answer : High vapor pressure and thermal instability complicate measurements like enthalpy of vaporization (ΔHvΔH_v). A static ebulliometric method with a calibrated pressure sensor is suitable, as demonstrated for trans-1-chloro-3,3,3-trifluoropropene. Data validation via the Clausius-Clapeyron equation and comparison with predictive group contribution models (e.g., Joback-Reid) ensures accuracy .

Q. How can this compound be utilized in the synthesis of fluorinated polymers or copolymers?

  • Methodological Answer : Radical copolymerization with tetrafluoroethylene (TFE) or hexafluoropropylene (HFP) can yield fluorinated elastomers. Initiators like benzoyl peroxide (BPO) at 80–100°C are effective. Gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) determine molecular weight distributions and glass transition temperatures (TgT_g). Challenges include controlling cross-linking due to the iodide’s reactivity, requiring chain-transfer agents (e.g., CCl4_4) .

Contradictions and Resolutions

  • Evidence Conflict : While some fluorinated iodoalkenes (e.g., 1,1,1-trifluoro-2-iodoethane) show stability up to 65°C , this compound degrades at lower temperatures. This discrepancy likely arises from increased steric strain in the propenyl system. Resolution requires comparative thermogravimetric analysis (TGA) under identical conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.